2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-10-12(15)5-6-14(11)17-9-7-13-4-2-3-8-16-13;/h5-6,10,13,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYESGYDNVCRJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with various biological targets, leading to significant biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈ClN O
- Molecular Weight : Approximately 255.76 g/mol
- Structure : The compound features a piperidine ring linked to a chloro-substituted phenoxy group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate signaling pathways that are crucial for various physiological processes:
- Receptor Interaction : It is believed to bind to neurotransmitter receptors, potentially affecting neurotransmission and influencing mood or cognitive functions.
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on different biological systems:
- Anti-inflammatory Activity :
- Neuropharmacological Effects :
- Cellular Assays :
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of various piperidine derivatives, including this compound. The results indicated that this compound significantly reduced edema in carrageenan-induced paw edema models in rats, highlighting its therapeutic potential in inflammatory conditions.
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| This compound | 11.60 | Indomethacin | 9.17 |
Case Study 2: Neuroprotective Properties
In a study focusing on neuroprotective agents, this compound was assessed for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares structural motifs with several piperidine derivatives, differing primarily in the substituents on the phenyl ring and modifications to the ethyl-piperidine linker. Key analogs include:
Table 1: Structural and Molecular Properties of Selected Piperidine Derivatives
Key Observations :
- Substituent Effects: Chlorine and methyl groups influence electronic and steric properties. For example, 2,4-dichloro analogs (e.g., ) may exhibit enhanced lipophilicity compared to mono-chloro derivatives.
- Positional Isomerism : The 4-Cl,2-CH₃ substitution in the target compound vs. 2-Cl,4-CH₃ in alters receptor binding or metabolic stability.
- Bulkier Substituents : Compounds like with bulky groups may show reduced bioavailability but increased target specificity.

Key Findings :
- Antimicrobial Activity: Ethyl-phenoxy-piperidine derivatives with halogen substituents (e.g., Cl) show enhanced antimicrobial efficacy, likely due to increased membrane permeability .
- Neuropharmacological Effects : Bulky substituents (e.g., diphenylmethoxy in ) or extended linkers (e.g., GZ-253B in ) improve interaction with neurotransmitter transporters.
Table 3: Physicochemical and Regulatory Data
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for this compound, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized via refluxing intermediates in methanol/water mixtures, followed by column chromatography (chloroform:methanol:ammonia = 96:4:0.4) and recrystallization from ethanol . To optimize yields, control reaction temperature (e.g., 20°C for dichloromethane-based reactions), stoichiometric ratios (e.g., 1.2 equivalents of activating agents like methanesulfonyl chloride), and purification conditions . Monitor reaction progress via TLC or HPLC to minimize side products.
Q. What physicochemical properties are critical for experimental design, and how should they be measured?
- Methodological Answer : Key properties include:
- Solubility : Test in polar (water, methanol) and non-polar solvents (dichloromethane) using gravimetric analysis.
- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods.
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. For example, store samples at 2–8°C in dry environments to prevent degradation .
- Hygroscopicity : Assess via dynamic vapor sorption (DVS) to inform storage protocols .
Q. What safety protocols must be followed during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if airborne concentrations exceed thresholds .
- Emergency Measures : Provide eyewash stations and emergency showers. For skin contact, wash immediately with soap and water; for ingestion, seek medical attention and provide SDS .
Advanced Research Questions
Q. How can computational methods predict reactivity and interaction mechanisms?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like the Reaction Design and Discovery (ICReDD) framework integrate computational predictions with experimental validation. For example:
- Reaction Path Search : Identify intermediates using Gaussian or ORCA software.
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent, catalyst) .
- Docking Studies : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct IC50/EC50 assays across multiple cell lines to account for variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .
- Control Experiments : Include negative controls (e.g., piperidine-free analogs) and validate assays with reference standards (e.g., methylphenidate hydrochloride) .
Q. Which advanced purification techniques ensure high purity for pharmacological studies?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to isolate >99% pure fractions .
- Crystallization Optimization : Screen solvents (ethanol, ethyl acetate) and cooling rates to enhance crystal lattice formation .
- Mass-Directed Purification : Couple LC with mass spectrometry to isolate specific ionized fragments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

